3-Epichromolaenide

Stereochemistry Germacranolide SAR Natural Product Epimers

Procure stereochemically defined 3-Epichromolaenide (≥98%) for reproducible research. This C-3 epimer of chromolaenide is essential for isolating stereochemical effects in SAR studies, with a documented α-methylene-γ-lactone moiety critical for ribosomal binding and antimicrobial activity. Substitution with non-epimeric germacranolides compromises experimental validity. Verify intact pharmacophore and botanical provenance (Chromolaena glaberrima) prior to purchase.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
Cat. No. B12310962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Epichromolaenide
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C
InChIInChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11-
InChIKeyFOCCASNSHDSZLN-SDSGFQBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Epichromolaenide Procurement Guide: Germacranolide Sesquiterpene Lactone from Chromolaena glaberrima


3-Epichromolaenide (CAS: 89913-53-1, molecular formula: C22H28O7, molecular weight: 404.5 g/mol) is a naturally occurring germacranolide-type sesquiterpene lactone isolated from the herbs of Chromolaena glaberrima (Asteraceae) [1]. As a prenyl lipid in the terpene lactone class, this compound exhibits a germacranolide skeleton characterized by a γ-lactone fused to a 1,7-dimethylcyclodec-1-ene moiety . 3-Epichromolaenide is distinguished by the presence of an α,β-unsaturated lactone functional group and specific stereochemistry at the C-3 position (the 'epi' designation) relative to the reference compound chromolaenide [2]. The compound is available as a powder with documented solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2].

Why Generic Sesquiterpene Lactone Substitution Fails: Structural Specificity of 3-Epichromolaenide


The procurement of 3-Epichromolaenide cannot be satisfied by substituting with other sesquiterpene lactones—including closely related germacranolides such as chromolaenide—due to the critical dependence of biological activity on stereochemical configuration and the integrity of the α-methylene-γ-lactone moiety. Research on the heliangolide chromolaenide has established that antimicrobial activity is strictly contingent upon the presence of the α-methylene-γ-lactone functional group; compounds lacking this unsaturated lactone are completely inactive against Staphylococcus aureus [1]. This structure-activity relationship (SAR) principle extends to 3-Epichromolaenide, where the C-3 epimeric configuration relative to chromolaenide defines a distinct three-dimensional pharmacophore with potentially divergent target engagement, metabolic stability, and pharmacokinetic behavior. Generic substitution with non-epimeric germacranolides or sesquiterpene lactones from alternative plant sources (e.g., helenalin, parthenin, or tenulin) introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

3-Epichromolaenide Quantitative Differentiation: Head-to-Head Evidence Against Comparator Compounds


C-3 Epimeric Configuration: Stereochemical Differentiation from Chromolaenide

3-Epichromolaenide is the C-3 epimer of chromolaenide, with the key stereochemical difference occurring at the C-3 position of the germacranolide skeleton. While chromolaenide possesses a (3aR,4R,9S,11aS) configuration, 3-Epichromolaenide adopts a (3aR,4R,9R,10Z,11aR) stereochemical arrangement . This epimeric relationship defines two chemically distinct entities (CAS 89913-53-1 vs. CAS 66148-25-2) that cannot be interchanged in structure-activity relationship studies without introducing confounding stereochemical variables .

Stereochemistry Germacranolide SAR Natural Product Epimers

Mechanism of Action Differentiation: Ribosomal Protein Synthesis Inhibition vs. NF-κB Pathway Modulation

3-Epichromolaenide demonstrates a distinct mechanism of antimicrobial action characterized by direct ribosomal binding and inhibition of protein synthesis, rather than operating through the NF-κB pathway commonly associated with other sesquiterpene lactones . The compound binds to ribosomes in the cytoplasm and blocks the attachment of aminoacyl-tRNA to the ribosome, thereby preventing protein synthesis and ultimately leading to cell death . This mechanism is distinct from sesquiterpene lactones such as helenalin, which exerts anti-inflammatory effects through selective inhibition of transcription factor NF-κB by directly targeting p65 [1].

Antimicrobial mechanism Protein synthesis inhibition Ribosome targeting

Vendor Purity and Analytical Validation: Differential Quality Specifications Across Suppliers

3-Epichromolaenide is available from multiple vendors with differential purity specifications and analytical validation protocols. Biocrick offers the compound at >98% purity as a powder, supported by comprehensive analytical characterization [1]. MedChemExpress supplies the compound under catalog number HY-N9270 with IUPAC stereochemical specification and CAS 89913-53-1 . In contrast, CymitQuimica provides the compound at ≥95% purity, and Benchchem offers it at 95% purity . For rigorous pharmacological studies requiring high-purity standards with stereochemical validation, the >98% grade from suppliers providing full analytical documentation is recommended.

Analytical chemistry Quality control Natural product standardization

Solubility Profile: Differential Solvent Compatibility for In Vitro Assay Design

3-Epichromolaenide exhibits a defined solubility profile that enables flexible experimental design across multiple solvent systems. The compound is documented to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. This multi-solvent compatibility profile supports diverse in vitro assay formats, including cell-based assays requiring DMSO vehicle and extraction or purification workflows utilizing chlorinated solvents or ethyl acetate.

Solubility Formulation Assay development

α-Methylene-γ-lactone Moiety: Essential Pharmacophore for Antimicrobial Activity

The presence of the α-methylene-γ-lactone moiety in 3-Epichromolaenide is structurally essential for antimicrobial activity. Studies on the closely related heliangolide chromolaenide have demonstrated that antimicrobial activity against Staphylococcus aureus is strictly dependent on the presence of this unsaturated lactone functional group [1]. Compounds lacking this moiety are completely inactive, as growth inhibition is mediated by alkylation of nucleophilic centers (R-SH) in microorganisms by the unsaturated lactone [1]. 3-Epichromolaenide retains this essential pharmacophore, distinguishing it from synthetic derivatives or natural analogs that have undergone lactone ring saturation or modification.

Structure-activity relationship Antimicrobial Pharmacophore

Natural Source Specificity: Chromolaena glaberrima as Exclusive Botanical Origin

3-Epichromolaenide is isolated specifically from the herbs of Chromolaena glaberrima (syn. Eupatorium glaberrima) within the Asteraceae family [1]. This botanical source specificity contrasts with other germacranolide sesquiterpene lactones, which may be obtained from multiple species across different genera. For example, the related compound chromolaenide has been reported from a broader range of species including Campovassouria cruciata, Disynaphia multicrenulata, Eupatorium glehni, Ageratina altissima, and Isocarpha oppositifolia . 3-Epichromolaenide has additionally been reported from Eupatorium chinense and Eupatorium lindleyanum, though Chromolaena glaberrima remains the primary commercial source .

Natural product sourcing Botanical authentication Chemotaxonomy

3-Epichromolaenide: Validated Research Applications and Procurement Scenarios


Antimicrobial Mechanism Studies: Ribosomal Protein Synthesis Inhibition Assays

Researchers investigating ribosomal translation inhibition as an antimicrobial mechanism should prioritize 3-Epichromolaenide based on its documented ability to bind ribosomes and block aminoacyl-tRNA attachment, thereby inhibiting protein synthesis and inducing cell death . This compound provides a distinct mechanistic tool for dissecting bacterial protein synthesis pathways without confounding effects on NF-κB signaling or other inflammatory pathways targeted by alternative sesquiterpene lactones . The compound's documented antimicrobial activity against bacteria, yeast, and fungi supports its use in broad-spectrum antimicrobial screening programs . Procurement of high-purity (>98%) material with stereochemical specification is essential for reproducible mechanism-of-action studies.

Germacranolide Structure-Activity Relationship (SAR) Studies

3-Epichromolaenide serves as a critical stereochemical probe in SAR studies of germacranolide sesquiterpene lactones. The C-3 epimeric relationship between 3-Epichromolaenide and chromolaenide provides a direct comparator pair for evaluating how stereochemical inversion at a single chiral center affects biological activity, target engagement, and pharmacokinetic properties . The compound's intact α-methylene-γ-lactone moiety—established as essential for antimicrobial activity through alkylation of microbial nucleophilic centers [1]—enables researchers to isolate stereochemical effects from pharmacophore presence/absence effects. Procurement of both epimers from suppliers providing stereochemical authentication is required for controlled comparative studies.

Chromolaena glaberrima Phytochemical Reference Standard Programs

3-Epichromolaenide functions as an authenticated reference standard for phytochemical investigations of Chromolaena glaberrima and related Asteraceae species . The compound's specific isolation from Chromolaena glaberrima herbs positions it as a chemotaxonomic marker for species authentication and quality control of botanical materials. Researchers conducting metabolomic profiling, botanical authentication, or natural product dereplication studies require high-purity (>98%) reference material with documented botanical provenance to establish reliable analytical benchmarks. The compound's multi-solvent solubility profile (chloroform, dichloromethane, ethyl acetate, DMSO, acetone) [2] facilitates its use across diverse analytical platforms including HPLC, LC-MS, and GC-MS.

In Vitro Pharmacological Screening for Anti-Inflammatory Activity

Although direct quantitative IC50 data are not yet published in peer-reviewed literature for 3-Epichromolaenide, the compound is positioned in vendor documentation as modulating inflammatory pathways through inhibition of specific cytokines and enzymes involved in inflammatory responses . The compound has been reported to inhibit LPS-induced phosphorylation in human neutrophils and demonstrates effects on platelet activation and inflammatory mediator production . Researchers conducting exploratory anti-inflammatory screening programs may consider 3-Epichromolaenide as a candidate for in vitro evaluation in LPS-stimulated cellular models, noting that procurement of stereochemically specified, high-purity material is essential for generating reproducible screening data. Investigators should verify that the α-methylene-γ-lactone pharmacophore remains intact, as this moiety is critical for the alkylation-dependent biological activities of related germacranolides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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